molecular formula C20H22N2O4 B2954664 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide CAS No. 1260910-41-5

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B2954664
CAS No.: 1260910-41-5
M. Wt: 354.406
InChI Key: ZGYBHIVDANTZOI-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and an ethoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the core propanamide structure. The cyano group can be introduced through a cyanoethylation reaction, while the dimethoxyphenyl and ethoxyphenyl groups are added through subsequent substitution reactions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the cyano group can lead to the formation of carboxylic acids.

  • Reduction: Reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of specific functional groups on biological systems. Its structural similarity to other biologically active compounds can provide insights into molecular interactions and pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide exerts its effects depends on its molecular targets and pathways. The cyano group can interact with enzymes and receptors, while the dimethoxyphenyl and ethoxyphenyl groups can influence the compound's binding affinity and selectivity. The exact mechanism may vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Cyano-3-(2,5-dimethoxyphenyl)acrylic acid: This compound is structurally similar but lacks the propanamide group.

  • 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): This compound is structurally similar and has been studied for its hallucinogenic effects.

Uniqueness: 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide stands out due to its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-26-17-7-5-16(6-8-17)22-20(23)15(13-21)11-14-12-18(24-2)9-10-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBHIVDANTZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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